molecular formula C11H14N2O2 B4943213 1-(2-nitrobenzyl)pyrrolidine CAS No. 55581-63-0

1-(2-nitrobenzyl)pyrrolidine

Cat. No.: B4943213
CAS No.: 55581-63-0
M. Wt: 206.24 g/mol
InChI Key: HKQNARFNHJRRLM-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzyl)pyrrolidine is an organic compound with the molecular formula C11H14N2O2. It consists of a pyrrolidine ring attached to a 2-nitrobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-nitrobenzyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-nitrobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrobenzyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Nitrobenzyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-nitrobenzyl)pyrrolidine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolidine ring may also contribute to the compound’s binding affinity to certain proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the nitrobenzyl and pyrrolidine moieties, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-6-2-1-5-10(11)9-12-7-3-4-8-12/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQNARFNHJRRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295031
Record name 1-(2-nitrobenzyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55581-63-0
Record name NSC99362
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-nitrobenzyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(bromomethyl)-2-nitrobenzene (2.10 g) in DMF (20 mL) was added pyrrolidine (0.95 mL) and N,N-diisopropylethylamine (2.54 mL), and the mixture was stirred at 60° C. for 24 hours. The resulting mixture was poured into ethyl acetate and brine. The organic phase was separated and washed with brine, dried over sodium sulfate. The solvent was evaporated in vacuo and the residue was purified by silica gel column chromatography to give 1-(2-nitrobenzyl)pyrrolidine (1.92 g) as a pale yellow oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
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reactant
Reaction Step One
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2.54 mL
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reactant
Reaction Step One
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Quantity
20 mL
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solvent
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0 (± 1) mol
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reactant
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brine
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of the crude 2-nitrobenzyl bromide (185 g, containing approximately 21% by weight of the 2-nitrobenzyl bromide (approximately 39 g, 180 mmol) besides the starting material 2-nitrotoluene and by-products of its bromination such as 2-nitrobenzal bromide) in chlorobenzene were added methylene chloride (500 ml) and pyrrolidine (28.1 g, 395 mmol). The solution was stirred at room temperature overnight. Then, the solution was cooled to 0° C. and aqueous solution of H2SO4 (200 g, 10% per weight) were added. The aqueous phase was extracted four times with methylene chloride (30 ml each). The aqueous phase was then treated with saturated aqueous solution of K2CO3 until the gas evolution had ceased. Then, it was extracted four times with methylene chloride (30 ml each). The combined organic phases were washed with water and brine and dried over MgSO4 affording a yellow liquid (yield: 89%). The product obtained was sufficient pure (>95%) for subsequent steps without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
28.1 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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